In Vitro Potency Against Chloroquine-Resistant P. falciparum Isolates: Amopyroquine vs. Monodesethylamodiaquine
In a direct head-to-head in vitro study evaluating 38 chloroquine-resistant African P. falciparum isolates, amopyroquine demonstrated a mean IC50 of 18.9 nM, which is 3.96-fold lower (more potent) than the 74.8 nM IC50 observed for monodesethylamodiaquine, the active metabolite of amodiaquine [1]. This potency advantage was also evident when compared to chloroquine-resistant clones: a resistant clone with an IC50 of 1,630 nM for chloroquine showed 3.7-fold reduced susceptibility to amopyroquine versus a 26-fold reduction for monodesethylamodiaquine relative to a susceptible clone (IC50 = 36.5 nM) [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) against chloroquine-resistant P. falciparum |
|---|---|
| Target Compound Data | Mean IC50 = 18.9 nM (n=38 resistant isolates); 3.7-fold resistance index |
| Comparator Or Baseline | Monodesethylamodiaquine: mean IC50 = 74.8 nM; 26-fold resistance index |
| Quantified Difference | Amopyroquine is 3.96-fold more potent (lower IC50) and shows 7-fold lower resistance index |
| Conditions | Isotopic semimicro drug susceptibility test, 38 chloroquine-resistant African P. falciparum isolates |
Why This Matters
This data quantifies that amopyroquine retains significantly greater activity against resistant parasites than the active metabolite of amodiaquine, making it a superior candidate for studies targeting chloroquine-resistant malaria.
- [1] Basco LK, Le Bras J. In Vitro Activity of Monodesethylamodiaquine and Amopyroquine against African Isolates and Clones of Plasmodium falciparum. American Journal of Tropical Medicine and Hygiene. 1993;48(1):120-125. View Source
